molecular formula C12H8ClNO2S B1584462 2-Nitro-4'-chloro diphenyl sulfide CAS No. 6764-10-9

2-Nitro-4'-chloro diphenyl sulfide

Cat. No. B1584462
Key on ui cas rn: 6764-10-9
M. Wt: 265.72 g/mol
InChI Key: QDZAHNHWJFQWDL-UHFFFAOYSA-N
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Patent
US05679695

Procedure details

This compound was synthesized by the model procedure from the following compounds: 4-Chlorothiophenol (15.0 g, 0.10 mol), Na2CO3 (15.50 g, 0.15 mol), and 2-chloro-nitrobenzene (16.3 g, 0.10 mol). The crude product, mp 91°-93° C., was recrystallized from alcohol to afford 25.0 g (91%) of yellow crystals, mp 94°-95° C. (lit. mp 94° C.). IR(KBr) 3050 (C--H), 1512 and 1336 cm-1 (NO2); 1H NMR (CDCl3) δ 8.2 (m, 1 H) and 7.45 (m, 7 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-:24])=[O:23])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized by the model procedure from the following compounds
CUSTOM
Type
CUSTOM
Details
The crude product, mp 91°-93° C., was recrystallized from alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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